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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamoxole is a sulfonamide antibiotic that has been utilized for its bacteriostatic activity
against a range of microbial infections. As with all sulfonamides, its therapeutic efficacy is
intrinsically linked to its molecular structure, which allows it to act as a competitive inhibitor of a
key enzyme in the bacterial folic acid synthesis pathway. This guide provides a detailed
exploration of the molecular architecture of Sulfamoxole, offering insights for researchers and
professionals engaged in drug discovery and development.

Molecular Identity and Physicochemical Properties

Sulfamoxole, chemically known as 4-amino-N-(4,5-dimethyl-1,3-oxazol-2-
yl)benzenesulfonamide, is a synthetic organic compound.[1] Its fundamental properties are
summarized in the table below.
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Identifier

Value

Molecular Formula

C11H13N303S

4-amino-N-(4,5-dimethyl-1,3-oxazol-2-

IUPAC Name )
yl)benzenesulfonamide[1]

CAS Number 729-99-7

Molecular Weight 267.31 g/mol
CC1=C(OC(=N1)NS(=0)

SMILES

(=0)C2=CC=C(C=C2)N)C[1]

Structural Elucidation: A Comparative Analysis

While a specific crystal structure for Sulfamoxole is not readily available in the public domain,

extensive crystallographic studies have been conducted on the closely related and structurally

similar compound, Sulfamethoxazole. These studies provide valuable insights into the

expected bond lengths and angles for Sulfamoxole. The following table presents

representative data from the single-crystal X-ray diffraction analysis of Sulfamethoxazole,

which can be considered analogous to Sulfamoxole's geometry.

Table 1: Selected Bond Lengths and Angles for the Sulfonamide Core (from Sulfamethoxazole

Crystal Structure)

Parameter Bond Length (A) Parameter Bond Angle (°)
Bond Length S-01 1.432 Bond Angle 01-S-02 1195
Bond Length S-02 1.432 Bond Angle 01-S-N1 107.5
Bond Length S-N1 1.635 Bond Angle 02-S-N1 107.5
Bond Length S-C1 1.760 Bond Angle N1-S-C1' 106.8
Bond Length N1-C2 1.385 Bond Angle S-N1-C2 1245

Data is for Sulfamethoxazole and serves as a close approximation for Sulfamoxole.
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Key Structural Features

The molecular structure of Sulfamoxole is characterized by three primary moieties: a p-
aminobenzenesulfonamide group, a sulfonamide linkage, and a 4,5-dimethyloxazole ring. This
specific arrangement is crucial for its biological activity.

4,5-Dimethyloxazole Ring

Methyl Group (-CH3) at C5
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Click to download full resolution via product page

Core structural components of Sulfamoxole.

Mechanism of Action: Inhibition of Folic Acid
Synthesis

Sulfamoxole, like other sulfonamides, exerts its bacteriostatic effect by competitively inhibiting
the enzyme dihydropteroate synthase (DHPS).[2] This enzyme is critical for the synthesis of
dihydrofolic acid, a precursor to tetrahydrofolic acid (THF), which is essential for DNA and
protein synthesis in bacteria. Humans are unaffected by this mechanism as they obtain folic

acid from their diet.
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ki Sulfamoxole

Competitive Inhibition

Inhibition of the bacterial folic acid synthesis pathway by Sulfamoxole.

Experimental Protocols: Elucidating Molecular

Structure

The definitive method for determining the precise three-dimensional structure of a small

molecule like Sulfamoxole is single-crystal X-ray diffraction. The following is a generalized

workflow for this experimental procedure.

General Protocol for Single-Crystal X-ray Diffraction
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Crystallization: The primary and often most challenging step is to grow high-quality single
crystals of the compound. This is typically achieved by slow evaporation of a saturated
solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent
systems may need to be screened.

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a
goniometer head.

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of
monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific
pattern based on its internal crystal lattice. The crystal is rotated, and diffraction data are
collected from multiple orientations.

Structure Solution: The collected diffraction data are processed to determine the unit cell
dimensions and the symmetry of the crystal. The initial phases of the structure factors are
determined using direct methods or Patterson methods.

Structure Refinement: An initial model of the molecule is built and refined against the
experimental data. This iterative process adjusts atomic positions, and thermal parameters to
minimize the difference between the observed and calculated structure factors.

Validation: The final structure is validated using various crystallographic metrics to ensure its
guality and accuracy.
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Start: Purified Sulfamoxole
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Experimental workflow for crystal structure determination.

Conclusion
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The molecular structure of Sulfamoxole is finely tuned for its role as a competitive inhibitor of
dihydropteroate synthase in bacteria. A thorough understanding of its structural features,
including the p-aminobenzene moiety and the dimethyloxazole ring, is paramount for the
rational design of novel sulfonamide derivatives with improved efficacy and reduced
susceptibility to bacterial resistance. While experimental crystallographic data for Sulfamoxole
itself is not widely published, analysis of closely related structures provides a robust model for
its molecular geometry. The methodologies outlined in this guide serve as a foundation for
further research into this important class of antibiotics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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